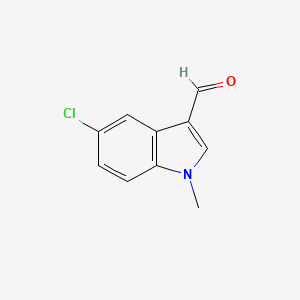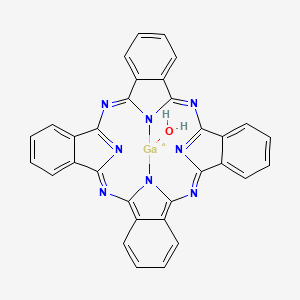
Tetra-n-butoxygermane, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-n-butoxygermane is a biochemical used for proteomics research . It has a molecular formula of C16H36GeO4 and a molecular weight of 365.09 . It is used as oxide films .
Physical and Chemical Properties Analysis
Tetra-n-butoxygermane has a density of 1.017 g/cm3, a boiling point of 143°C at 8mmHg, and a refractive index of 1.4255 . It is a liquid that hydrolyzes in water .Mecanismo De Acción
Safety and Hazards
Tetra-n-butoxygermane can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of exposure, seek medical advice immediately .
Direcciones Futuras
While specific future directions for Tetra-n-butoxygermane were not found in the available resources, organogermanium compounds are being studied for their potential uses in various fields, including the microelectronics industry . As a biochemical used in proteomics research, Tetra-n-butoxygermane may also have potential applications in biological and medical research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Tetra-n-butoxygermane can be achieved through the reaction of germanium tetrachloride with n-butanol in the presence of a base.", "Starting Materials": [ "Germanium tetrachloride", "n-Butanol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add germanium tetrachloride to a flask containing n-butanol and base", "Stir the mixture at room temperature for several hours", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the resulting precipitate", "Wash the precipitate with cold n-butanol", "Dry the product under vacuum" ] } | |
Número CAS |
25063-27-8 |
Fórmula molecular |
C4H10GeO |
Peso molecular |
146.75 g/mol |
Nombre IUPAC |
tetrabutoxygermane |
InChI |
InChI=1S/C4H10O.Ge/c1-2-3-4-5;/h5H,2-4H2,1H3; |
Clave InChI |
NFDJZOHWGXZZEX-UHFFFAOYSA-N |
SMILES |
CCCCO[Ge](OCCCC)(OCCCC)OCCCC |
SMILES canónico |
CCCCO.[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




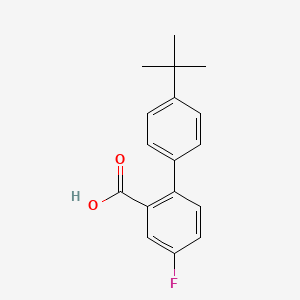

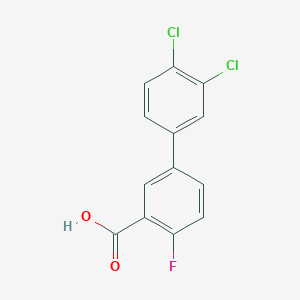
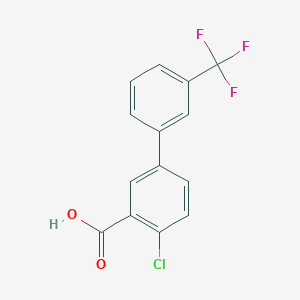

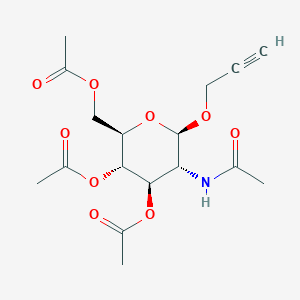
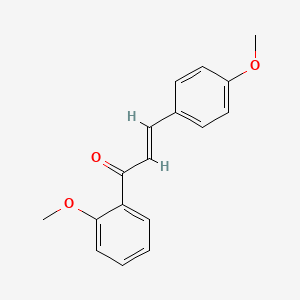
![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)
